1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta[4,5]thieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one
CAS No.: 326007-06-1
Cat. No.: VC21420155
Molecular Formula: C12H10N2OS2
Molecular Weight: 262.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326007-06-1 |
|---|---|
| Molecular Formula | C12H10N2OS2 |
| Molecular Weight | 262.4g/mol |
| IUPAC Name | 3-methylidene-5,15-dithia-2,7-diazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),6,10(14)-trien-8-one |
| Standard InChI | InChI=1S/C12H10N2OS2/c1-6-5-16-12-13-10(15)9-7-3-2-4-8(7)17-11(9)14(6)12/h1-5H2 |
| Standard InChI Key | KPYGOYBFPIORPI-UHFFFAOYSA-N |
| SMILES | C=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4 |
| Canonical SMILES | C=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Identity and Basic Properties
1-Methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one is characterized by the following properties:
| Parameter | Value |
|---|---|
| Chemical Formula | C12H10N2OS2 |
| Molecular Weight | 262.4 g/mol |
| CAS Number | 326007-06-1 |
| IUPAC Name | 3-methylidene-5,15-dithia-2,7-diazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),6,10(14)-trien-8-one |
| SMILES Notation | C=C1CSC2=NC(=O)C3=C(N12)SC4=C3CCC4 |
| PubChem Compound ID | 764982 |
The compound features a complex fused heterocyclic system with a cyclopenta ring integrated into a thieno-thiazolo-pyrimidinone framework. This unique structural arrangement contributes to its potential biological activity and chemical reactivity.
Structural Features and Reactivity
The molecular structure incorporates several key features:
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A fused ring system comprising thieno, thiazolo, and pyrimidinone moieties
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A cyclopenta ring fused to the thieno component
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A methylene group at position 1
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A carbonyl functionality at position 5
These structural elements create a distinctive three-dimensional architecture with multiple potential sites for intermolecular interactions. The methylene group provides a reactive site for chemical modifications, while the carbonyl functionality offers hydrogen-bonding capabilities relevant to biological interactions.
Synthetic Methods and Preparation
Stereoselective Synthesis of Related Compounds
A key methodology for synthesizing related structures involves the stereoselective halocyclization of appropriate precursors. According to research by De Gruyter, compounds with the thiazolo[3,2-a]thieno[3,2-e]pyrimidinium framework can be prepared through the treatment of 2-propargylthio-3-R-thieno[2,3-d]pyrimidin-4-ones with bromine or iodine in acetic acid . This approach typically proceeds as follows:
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Synthesis of 2-propargylthio derivatives of thieno[2,3-d]pyrimidin-4-ones
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Stereoselective halocyclization to form the thiazole ring
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Formation of (E)-halomethylidene- thiazolo[3,2-a]thieno[3,2-e]pyrimidinium halides
For example, the synthesis of related compound (1E)-1-(bromomethylidene)-5-oxo-4-phenyl-1,2,4,6,7,8-hexahydro-5H-cyclopenta- thieno[3,2-e] thiazolo[3,2-a]pyrimidin-10-ium bromide involves the treatment of the appropriate 3-phenyl-2-(prop-2-yn-1-ylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one with bromine in glacial acetic acid .
Alternative Synthetic Pathways
Research published in the Egyptian Journal of Chemistry outlines alternative approaches for synthesizing thiazolo[2,3-a]pyrimidinedione derivatives, which could be adapted for our target compound:
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Two-step method: Addition of glacial acetic acid, acetic anhydride, chloroacetic acid, and anhydrous sodium acetate to mercapto-thieno[2,3-d]pyrimidinone derivatives under reflux, followed by reaction with selected aldehydes
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One-step method: Direct reaction of mercapto-thieno[2,3-d]pyrimidinone derivatives with appropriate aldehydes in the presence of glacial acetic acid, acetic anhydride, and anhydrous sodium acetate
These methodologies could potentially be modified for the synthesis of 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one through careful selection of starting materials and reaction conditions.
Biological Activities and Pharmacological Properties
Structure-Activity Relationships in Similar Compounds
The biological activity of compounds within this structural class appears to be influenced by specific structural features:
This structure-activity relationship data provides valuable insights for potential optimization of 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one and related compounds for enhanced biological activity.
Molecular Docking and Computational Studies
Structure-Based Design Considerations
The complex structure of 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one offers numerous opportunities for structure-based drug design:
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The methylene group at position 1 provides a site for potential derivatization to optimize binding affinity and pharmacokinetic properties
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The carbonyl functionality at position 5 offers hydrogen-bonding capabilities that could be exploited in target-specific interactions
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The cyclopenta ring system might be modified to alter the three-dimensional conformation of the molecule, potentially affecting its binding properties
Applications and Future Research Directions
Current Applications
The primary applications of 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one currently center on medicinal chemistry research:
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The compound serves as a building block for the development of novel heterocyclic systems with potential biological activities
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It represents an important structural scaffold for anticancer drug development, particularly for hepatocellular carcinoma based on the activities of related compounds
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The compound offers opportunities for studying structure-activity relationships in complex fused heterocyclic systems
Future Research Opportunities
Several promising research directions for 1-methylene-1,2,7,8-tetrahydro-5H,6H-cyclopenta thieno[3,2-e] thiazolo[3,2-a]pyrimidin-5-one include:
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Comprehensive biological evaluation against diverse cancer cell lines to determine its anticancer spectrum
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Investigation of its potential IMPDH2 inhibitory activity through enzyme assays and molecular modeling
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Development of more efficient synthetic routes to facilitate larger-scale production for research purposes
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Exploration of derivative compounds with enhanced biological activities and improved pharmacokinetic properties
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Investigation of potential applications beyond anticancer research, including antimicrobial, antioxidant, and other therapeutic areas
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